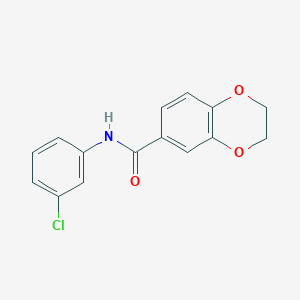

![molecular formula C17H14N2O3S B251769 N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as MOB-015, is a novel antifungal agent that has gained attention in recent years due to its potential therapeutic properties. MOB-015 is a member of the benzofuran family, which is known for its antifungal activity. MOB-015 has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.

Wirkmechanismus

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, ultimately resulting in cell death. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have a fungicidal effect, meaning that it kills the fungus rather than simply inhibiting its growth.

Biochemical and Physiological Effects

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have minimal effects on human cells, making it a promising candidate for clinical use. In animal studies, N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to be well-tolerated and effective against fungal infections. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have a long half-life, which may reduce the frequency of dosing required for treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It has a high degree of purity and stability, making it a reliable option for research. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is also effective against a wide range of fungal species, making it a versatile tool for studying fungal infections. However, N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is not effective against all fungal species, and its effectiveness may vary depending on the strain of the fungus being studied.

Zukünftige Richtungen

There are several potential future directions for research on N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that include N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide and other antifungal agents. This may improve the effectiveness of treatment and reduce the risk of developing resistance to N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. Another area of interest is the development of topical formulations of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide for the treatment of skin and nail infections. Additionally, further studies are needed to determine the safety and efficacy of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in clinical trials.

Synthesemethoden

The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process that includes the preparation of various intermediates. The final product is obtained through a reaction between 1-benzofuran-2-carboxylic acid and 3-methoxyphenyl isothiocyanate. The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its antifungal properties. In vitro studies have shown that N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is effective against a wide range of fungal species, including those that are resistant to current antifungal agents. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for clinical use.

Eigenschaften

Molekularformel |

C17H14N2O3S |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C17H14N2O3S/c1-21-13-7-4-6-12(10-13)18-17(23)19-16(20)15-9-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H2,18,19,20,23) |

InChI-Schlüssel |

AEAKDPILEQCPAA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |

Kanonische SMILES |

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)

![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)

![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)

![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)

![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)

![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)

![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)